Phorbol 13-myristate
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Overview
Description
The compound [(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate is a complex organic molecule characterized by multiple hydroxyl groups, a hydroxymethyl group, and a tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate involves multiple steps, including the formation of the tetracyclic core and the introduction of hydroxyl and hydroxymethyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₂⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar tetracyclic structure but different functional groups.
Bromine Compounds: Compounds containing bromine that may exhibit similar reactivity patterns.
Uniqueness
The uniqueness of [(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate lies in its specific combination of hydroxyl, hydroxymethyl, and ketone groups, as well as its complex tetracyclic structure. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28+,30-,32-,33-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESGKXMBHGUQTB-JWHXDPQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12[C@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648432 |
Source
|
Record name | (1aS,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115905-51-6 |
Source
|
Record name | (1aS,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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